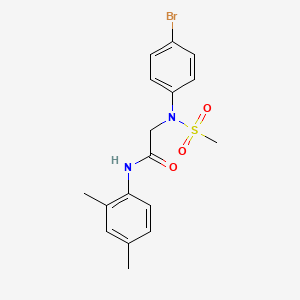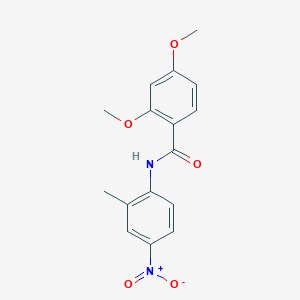
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of N-phenylglycinamides. It is a potential drug candidate that has been extensively studied for its therapeutic properties. The compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels. The compound has also shown anti-inflammatory and anti-cancer properties, which are believed to be mediated through the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce blood glucose levels and improve glucose tolerance. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer studies, the compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for DPP-IV inhibition. This makes it a valuable tool for studying the role of DPP-IV in various physiological processes. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose titration in animal studies.
Orientations Futures
There are several future directions for the study of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as diabetes, inflammation, and cancer. Another direction is the development of more potent and selective DPP-IV inhibitors based on the chemical structure of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, the compound could be used as a tool for studying the role of DPP-IV in various physiological processes and disease states.
Méthodes De Synthèse
The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-(2,4-dimethylphenyl)glycinamide with 4-bromobenzoyl chloride followed by the addition of methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its therapeutic properties. It has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. The compound has been investigated in various scientific research studies for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-4-9-16(13(2)10-12)19-17(21)11-20(24(3,22)23)15-7-5-14(18)6-8-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVZOMRXUDVDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)
![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![[1-(2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5090253.png)
![1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)
![5-[(4-ethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5090266.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)

![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)